4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
Description
4-(Dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide is a benzamide derivative characterized by a dimethylamino group at the para position of the benzamide core and a 3-hydroxy-3-(thiophen-2-yl)propyl side chain.
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)13-7-5-12(6-8-13)16(20)17-10-9-14(19)15-4-3-11-21-15/h3-8,11,14,19H,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFQPWIMIIESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-(dimethylamino)benzoyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Variations and Physicochemical Properties
The compound’s unique combination of a dimethylamino group and thiophene-containing hydroxypropyl chain distinguishes it from related benzamides. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Thiophene Position : The target compound’s thiophen-2-yl group contrasts with thiophen-3-yl in compound 7t , which may influence electronic properties and binding interactions.
- Synthetic Accessibility : Yields for analogs vary significantly; for example, compound 7t was synthesized in 39% yield , while 4a achieved 63% , suggesting differences in reaction efficiency.
Spectroscopic and Analytical Data
- NMR and MS Profiles: Compound 4a () displays distinct ¹H NMR signals for the aminocyclopropyl group (δ 1.2–1.5 ppm) and thiophene protons (δ 7.2–7.4 ppm) . The target compound’s hydroxypropyl-thiophene moiety would likely show analogous thiophene signals but additional peaks for the hydroxyl group (~δ 2.5–4.0 ppm). Compound 7t () has an MS (M+H+) of 459, reflecting its larger diazepane-cyanophenyl substituent compared to simpler benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
